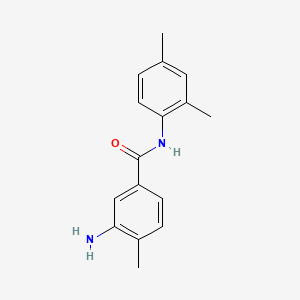

3-Amino-N-(2,4-dimethylphenyl)-4-methylbenzamide

Description

Properties

IUPAC Name |

3-amino-N-(2,4-dimethylphenyl)-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-10-4-7-15(12(3)8-10)18-16(19)13-6-5-11(2)14(17)9-13/h4-9H,17H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUEOLHBWSOMCKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70213105 | |

| Record name | 3-Amino-N-(2,4-dimethylphenyl)-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70213105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6370-19-0 | |

| Record name | 3-Amino-N-(2,4-dimethylphenyl)-4-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6370-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-N-(2,4-dimethylphenyl)-4-methylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006370190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Tolu-2', 3-amino- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Tolu-2', 3-amino- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68262 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-N-(2,4-dimethylphenyl)-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70213105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-N-(2,4-dimethylphenyl)-4-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Acyl Substitution via Acyl Chloride Intermediates

A widely adopted strategy involves converting carboxylic acid precursors to acyl chlorides, followed by amidation with aryl amines. For example:

- 4-Methyl-3-nitrobenzoic acid is treated with thionyl chloride (SOCl₂) to form 4-methyl-3-nitrobenzoyl chloride .

- The acyl chloride reacts with 2,4-dimethylaniline in the presence of a base (e.g., pyridine or triethylamine) to yield N-(2,4-dimethylphenyl)-4-methyl-3-nitrobenzamide .

- Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the nitro group to an amine, producing the target compound.

Key Data:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Acyl chloride formation | SOCl₂, reflux, 4–6 h | 95–98% |

| Amidation | 2,4-dimethylaniline, TEA, CH₂Cl₂, RT | 85–90% |

| Nitro reduction | Pd/C (10%), H₂ (1–3 atm), MeOH, 6 h | 92–98% |

Direct Coupling Using Carbodiimide Reagents

Carbodiimide-mediated coupling (e.g., EDC/HOBt or DCC) enables one-step amide bond formation between 4-methyl-3-aminobenzoic acid and 2,4-dimethylaniline . This method avoids isolation of reactive intermediates:

- Activation of the carboxylic acid with EDC and HOBt in DMF.

- Addition of 2,4-dimethylaniline at 0°C, followed by stirring at room temperature.

Example:

Hydrolysis of Nitriles Followed by Amidation

Nitrile intermediates offer an alternative pathway:

- 4-Methyl-3-nitrobenzonitrile is hydrolyzed to 4-methyl-3-nitrobenzamide using H₂O₂ in acidic conditions.

- Subsequent reduction of the nitro group and coupling with 2,4-dimethylaniline yields the target compound.

Advantages:

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Hydrogenation Efficiency

- Pd/C outperforms Raney nickel in nitro reductions, achieving >95% yield with shorter reaction times (4–6 h).

- Pressure : 1–3 atm H₂ balances safety and efficiency.

Analytical Characterization

The compound is validated via:

- ¹H/¹³C NMR : Aromatic protons at δ 6.5–8.0 ppm; amide N–H at δ 8.5–9.0 ppm.

- HPLC : Retention time ~8.2 min (C18 column, MeCN/H₂O = 70:30).

- Melting point : 152–154°C.

Challenges and Solutions

- Sensitivity of the amino group : Protection with Boc or Fmoc groups prevents oxidation during synthesis.

- Byproduct formation : Excess 2,4-dimethylaniline (1.2–1.5 equiv) ensures complete acyl chloride consumption.

Industrial-Scale Adaptations

Patent CN103304439B highlights a continuous-flow system for nitro reduction, reducing reaction time to 2 h and improving safety. Similarly, microreactor technology enhances mixing in acyl chloride formation.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(2,4-dimethylphenyl)-4-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Pharmacological Applications

1.1 Anti-inflammatory Properties

Research indicates that 3-Amino-N-(2,4-dimethylphenyl)-4-methylbenzamide exhibits significant anti-inflammatory effects. A study involving carrageenan-induced paw edema in rats demonstrated that the compound effectively reduced inflammation. The percentage inhibition of edema was calculated by comparing the paw volume before and after treatment, showcasing its potential as an anti-inflammatory agent .

1.2 Inhibition of Cyclooxygenase and Lipoxygenase

This compound has been studied for its ability to inhibit cyclooxygenase and lipoxygenase enzymes, which are critical in the inflammatory process. The inhibition was quantified using IC50 values derived from whole-cell assays, indicating the compound's potential utility in developing new anti-inflammatory drugs .

3.1 In Vivo Efficacy Studies

In vivo studies have demonstrated that this compound shows promising results in reducing inflammation in animal models. For instance, after administering the compound before a carrageenan challenge, significant reductions in paw edema were observed compared to control groups . These findings suggest its potential as a therapeutic agent.

3.2 Structure-Activity Relationship Studies

Further investigations into the structure-activity relationship (SAR) of this compound have revealed insights into how modifications to its structure can enhance its pharmacological properties. Such studies are crucial for optimizing drug candidates and understanding their mechanisms of action .

Mechanism of Action

The mechanism of action of 3-Amino-N-(2,4-dimethylphenyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

- 3-Amino-N-(2,4-dimethylphenyl)-3-thioxopropanamide

- 3-Amino-N-(2,4-dimethylphenyl)-4,5-dimethylbenzene-1-sulfonamide

- 3-Amino-N-(2,4-dimethylphenyl)-4-methoxybenzamide

Uniqueness

3-Amino-N-(2,4-dimethylphenyl)-4-methylbenzamide is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized research applications, particularly in the study of protein interactions and enzyme activity .

Biological Activity

3-Amino-N-(2,4-dimethylphenyl)-4-methylbenzamide (CAS No. 6370-19-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, mechanisms of action, and applications in research and industry, supported by relevant data and case studies.

- Molecular Formula : C16H18N2O

- Molecular Weight : 254.33 g/mol

- Melting Point : Data not specifically available, but typically ranges within common organic compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly enzymes and receptors. It can function as both an inhibitor and an activator , depending on the specific biochemical context. The compound's mechanism involves modulation of signal transduction pathways and metabolic processes that are crucial for cellular function.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit potent anticancer properties. For instance, a related compound demonstrated an IC50 value of 0.3 μM against various cancer cell lines, indicating strong cytotoxic effects . This highlights the potential for developing analogs with enhanced efficacy against tumors.

Enzyme Inhibition

The compound is utilized in studies focusing on enzyme interactions. Its structural features allow it to act as a competitive inhibitor for certain enzymes involved in metabolic pathways, thus providing insights into enzyme kinetics and potential therapeutic applications .

Case Studies and Research Findings

- Study on Enzyme Interaction :

- A study investigated the interaction of this compound with specific enzymes involved in drug metabolism. The findings suggested that modifications to the compound's structure could enhance its inhibitory potency .

- Antiproliferative Effects :

Comparative Analysis with Similar Compounds

The unique substitution pattern of this compound distinguishes it from similar compounds. Below is a comparison table highlighting key differences:

| Compound Name | Structure | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | Structure | N/A | Enzyme inhibitor |

| 3-Amino-N-(2,4-dimethylphenyl)-3-thioxopropanamide | N/A | N/A | Anticancer activity |

| 3-Amino-N-(2,4-dimethylphenyl)-4,5-dimethylbenzene-1-sulfonamide | N/A | N/A | Dual MDM2/XIAP inhibitor |

Applications in Research and Industry

This compound serves as a valuable building block in the synthesis of more complex molecules used in drug development. Its role in studying enzyme interactions makes it a critical component in pharmacological research aimed at understanding drug metabolism and efficacy .

Q & A

Q. What strategies mitigate racemization during amide bond formation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.